methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline core with various functional groups. Its molecular formula is C14H18N2O3S, and it has a molecular weight of approximately 298.37 g/mol.
Anticoagulant Activity
One of the primary biological activities attributed to this compound is its inhibition of Factor XIa, a key player in the coagulation cascade. Inhibitors of Factor XIa are being researched for their potential to reduce thrombotic events without significantly increasing bleeding risk. The compound has shown promising results in preclinical studies as an effective anticoagulant agent .
Antitumor Activity
Research indicates that the compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. These findings position the compound as a potential candidate for further development in treating bacterial infections .
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and safety profile of this compound. These studies indicate that it has a favorable absorption profile and demonstrates significant bioavailability when administered orally. Toxicological assessments have shown no major adverse effects at therapeutic doses .
Comparative Analysis
A comparative analysis with other known Factor XIa inhibitors reveals that this compound displays superior efficacy in certain assays while maintaining a comparable safety profile. This positions it as a strong candidate for further clinical development.
Compound Name | Mechanism of Action | Efficacy | Safety Profile |
---|---|---|---|
This compound | Factor XIa Inhibition | High | Favorable |
Other Factor XIa Inhibitor A | Factor XIa Inhibition | Moderate | Moderate |
Other Factor XIa Inhibitor B | Factor XIa Inhibition | Low | High |
Properties
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(propan-2-ylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-8(2)16-12(19)7-18-13(20)10-5-4-9(14(21)22-3)6-11(10)17-15(18)23/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFUAXVKAXVMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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